Product packaging for Dihydropicromycin(Cat. No.:CAS No. 27656-56-0)

Dihydropicromycin

Cat. No.: B1230468
CAS No.: 27656-56-0
M. Wt: 527.7 g/mol
InChI Key: PZIAAMUMLHGAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydropicromycin is a macrolide compound with the molecular formula C28H49NO8 and a molecular weight of 527.70 g/mol . It is a natural product identified as being produced by the bacterial strain Streptomyces venezuelae . Research indicates that this compound possesses anti-gram-positive bacterial activity, making it a compound of interest in the field of microbiology and antibiotic research . Its structural classification places it among the aminosaccharides and aminoglycosides . In silico ADMET predictions suggest this compound has high human intestinal absorption but may be a substrate for P-glycoprotein and inhibit certain organic anion transporting polypeptides (OATPs) . These properties can be critical for preliminary research into its potential bioavailability and drug-drug interaction profiles. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H49NO8 B1230468 Dihydropicromycin CAS No. 27656-56-0

Properties

CAS No.

27656-56-0

Molecular Formula

C28H49NO8

Molecular Weight

527.7 g/mol

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione

InChI

InChI=1S/C28H49NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h15-20,22,24-25,27,32,34H,10-14H2,1-9H3

InChI Key

PZIAAMUMLHGAFI-UHFFFAOYSA-N

SMILES

CCC1C(CCC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O

Canonical SMILES

CCC1C(CCC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O

Synonyms

dihydropicromycin

Origin of Product

United States

Isolation and Source Organism Research of Dihydropicromycin

Historical Discovery and Advanced Isolation Methodologies for Dihydropicromycin

This compound, also known as 10,11-dihydropicromycin, is a macrolide antibiotic belonging to the same class as more common antibiotics like erythromycin (B1671065). ontosight.ai It is structurally a derivative of picromycin (B8209504), another known macrolide. ontosight.ai The discovery and identification of this compound are closely tied to modern analytical and screening techniques applied to microbial extracts. Rather than a singular historical discovery event, its identification has often occurred during systematic screening of microorganisms for bioactive compounds.

Advanced methodologies have been crucial in identifying and isolating this compound from complex biological sources. The process of dereplication, which rapidly identifies known compounds in a mixture to focus efforts on novel substances, has been instrumental. For instance, researchers have used databases like StreptomeDB in conjunction with mass spectrometry data to dereplicate and confirm the structure of this compound isolated from new bacterial strains, such as Streptomyces sp. W367A. nih.govuni-freiburg.desemanticscholar.org

The isolation process typically begins after cultivation and fermentation of the source organism. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are indispensable for separating and identifying the compound from crude extracts. mdpi.comresearchgate.netresearchgate.net These techniques allow for precise separation and provide detailed structural information based on mass-to-charge ratio, which is then compared against chemical databases for identification. nih.govmdpi.com

Microbial Producers of this compound: Streptomyces Species and Related Genera

The primary producers of this compound are bacteria from the phylum Actinobacteria, particularly the genus Streptomyces. semanticscholar.org This genus is renowned for its ability to produce a vast array of secondary metabolites, including a majority of clinically relevant antibiotics. semanticscholar.orgnih.gov

Specific strains of Streptomyces have been identified as producers of this compound. Studies have detected the compound in extracts from Streptomyces venezuelae ATCC 15068 and Streptomyces sp. W367A. semanticscholar.orgnaturalproducts.net Furthermore, research into actinomycetes associated with insects has revealed the production of this compound. In one study, actinomycetes were isolated from the intestinal tract and feces of the longhorn beetle larvae (Cerambyx welensii), and subsequent analysis identified this compound among the metabolites produced by these isolates. mdpi.comresearchgate.net While Streptomyces was the most common genus found, related genera such as Amycolatopsis and Nocardiopsis were also identified in the same habitat, highlighting a potentially broader range of producers within the Actinobacteria group. mdpi.comresearchgate.net

Table 1: Documented Microbial Producers of this compound This table is interactive. You can sort and filter the data.

Microbial Genus Species/Strain Source of Isolation
Streptomyces S. venezuelae ATCC 15068 Not specified in source naturalproducts.net
Streptomyces Streptomyces sp. W367A Cantone of Lucerne, Switzerland semanticscholar.org
Streptomyces Not specified Intestine/feces of Cerambyx welensii larvae mdpi.com

Maximizing the yield of a secondary metabolite like this compound requires the optimization of fermentation and cultivation conditions. scialert.net Since industrial fermentation can be laborious and expensive, it is critical to define the ideal parameters for microbial growth and product formation. scialert.net For Streptomyces and other actinomycetes, this involves a systematic approach to manipulate both nutritional and physical factors. mdpi.comresearchgate.net

Key Optimization Strategies:

Medium Composition: The composition of the culture medium is a critical factor. This includes the type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements. For example, glucose concentration can affect metabolite production. researchgate.net Inexpensive agricultural or industrial wastes are sometimes explored as alternative nutrient sources to reduce costs. nih.gov

Physical Parameters: Cultivation conditions such as pH, temperature, aeration, and agitation speed must be carefully controlled. nih.gov The optimal pH for dihydropteridine reductase, an enzyme class related to reduction processes, was found to be 7.2 in one Pseudomonas species, indicating the narrow ranges often required for maximal enzyme activity. nih.gov

Optimization Methodologies: Various techniques are employed to find the optimal fermentation conditions. Traditional methods include the "one-factor-at-a-time" approach, where a single variable is changed while others are kept constant. scialert.net More advanced and efficient methods involve statistical designs like Plackett-Burman for screening important variables and response surface methodology (RSM) for identifying optimal levels. scialert.netfrontiersin.org In recent years, data-driven and model-based approaches, including machine learning and kinetic modeling, have been used to interpret large datasets and predict optimal fermentation strategies. mdpi.com

Following fermentation, the target compound must be isolated and purified from the complex mixture of cellular biomass, residual media components, and other secondary metabolites. This is a multi-step process involving extraction and chromatographic purification. frontiersin.org

Chromatography is the cornerstone of purification, separating molecules based on differences in their physical and chemical properties. moravek.comsinobiological.com A combination of techniques is often necessary to achieve high purity. frontiersin.org

Solid-Phase Extraction (SPE): SPE is frequently used as an initial clean-up and fractionation step. frontiersin.orgarcjournals.org It can rapidly separate the crude extract into simpler fractions, removing major impurities before more precise chromatographic steps. frontiersin.org

Column Chromatography: This is the most common purification method, relying on the differential interaction of compounds with a stationary phase packed in a column. moravek.com Various types are used:

Affinity Chromatography (AC): This highly specific method purifies proteins or other molecules based on a unique biological interaction with an immobilized ligand. thermofisher.comcytivalifesciences.com While more common for large biomolecules, its principles can be adapted for specific small molecules.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge, by binding them to a charged stationary phase. sinobiological.comthermofisher.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification to obtain a highly pure compound. frontiersin.org It uses high pressure to pass the solvent through columns containing fine particulate stationary phases, enabling excellent separation. semanticscholar.orgresearchgate.net

Table 2: Chromatographic Techniques in Natural Product Purification This table is interactive. You can sort and filter the data.

Technique Principle of Separation Typical Application Stage
Solid-Phase Extraction (SPE) Adsorption onto a solid phase Initial cleanup and fractionation frontiersin.org
Affinity Chromatography (AC) Specific biological interaction thermofisher.com High-specificity capture sinobiological.com
Ion-Exchange Chromatography (IEX) Net surface charge thermofisher.com Polishing, separation of charged molecules cytivalifesciences.com
Size-Exclusion Chromatography (SEC) Molecular size and shape Separation by size, buffer exchange thermofisher.com

The first step in isolating this compound from the fermentation broth is extraction. While traditional methods like solvent extraction with methanol (B129727) or other organic solvents are effective, modern techniques offer improved efficiency, reduced solvent consumption, and better preservation of thermolabile compounds. mdpi.commdpi.com

Conventional Extraction: In many laboratory settings, the process involves extracting the microbial culture with a solvent like methanol, followed by centrifugation to remove cell debris and subsequent drying of the supernatant. mdpi.com

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts cell walls and enhances mass transfer, improving extraction efficiency, often at lower temperatures. mdpi.commdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. arcjournals.orgmdpi.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically CO2, as the extraction solvent. This method is advantageous because it is non-toxic and the solvent can be easily removed by depressurization. researchgate.netchromatographyonline.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures, which increases extraction speed and efficiency. mdpi.commdpi.com

Table 3: Comparison of Advanced Extraction Techniques This table is interactive. You can sort and filter the data.

Extraction Method Abbreviation Core Principle Key Advantages
Ultrasound-Assisted Extraction UAE Acoustic cavitation mdpi.com Reduced time/temperature, improved yield mdpi.com
Microwave-Assisted Extraction MAE Microwave heating arcjournals.org High speed, reduced solvent use mdpi.com
Supercritical Fluid Extraction SFE Use of a supercritical fluid solvent researchgate.net Environmentally friendly, tunable selectivity chromatographyonline.com

Biosynthesis of Dihydropicromycin

Elucidation of the Dihydropicromycin Biosynthetic Pathway

The biosynthesis of complex natural products like this compound is typically deciphered through a combination of precursor feeding studies, metabolic labeling, and the characterization of the enzymes involved.

Investigation of Precursor Incorporation and Metabolic Labeling Studies

While specific metabolic labeling studies exclusively targeting this compound are not extensively documented in publicly available research, the general principles of polyketide biosynthesis provide a foundational framework. It is hypothesized that the biosynthesis of the this compound aglycone proceeds via the polyketide pathway, wherein simple carboxylic acid precursors, such as propionate (B1217596) and acetate (B1210297) units, are sequentially condensed. The incorporation of these precursors would be consistent with the assembly of other known macrolides.

Characterization of Enzymatic Steps and Key Biosynthetic Enzymes

The enzymatic machinery responsible for this compound biosynthesis is presumed to be a multi-modular polyketide synthase (PKS) system. These large, multifunctional enzymes catalyze the stepwise assembly of the polyketide chain. Following the formation of the macrolactone ring, a series of post-PKS modifications, including hydroxylations and glycosylations, are carried out by tailoring enzymes to yield the final this compound structure. The characterization of these individual enzymes, including hydroxylases and glycosyltransferases, is crucial for a complete understanding of the biosynthetic pathway.

Genetic Basis of this compound Biosynthesis

The genetic blueprint for the production of secondary metabolites is encoded in biosynthetic gene clusters (BGCs). Identifying and characterizing the specific BGC for this compound is fundamental to understanding and manipulating its biosynthesis.

Identification and Annotation of Biosynthetic Gene Clusters (BGCs)

Genome mining of Streptomyces strains known to produce this compound has revealed the presence of numerous BGCs. dntb.gov.uaresearchgate.net For instance, analysis of Streptomyces isolates from various ecological niches has identified clusters encoding for polyketides, nonribosomal peptides, and other secondary metabolites. dntb.gov.ua While several studies have reported the identification of this compound in the metabolic profile of certain Streptomyces strains, the definitive assignment of a specific BGC to this compound production through targeted gene knockout or heterologous expression is a critical step that requires further investigation. The annotation of open reading frames within a putative this compound BGC would predict the functions of the encoded enzymes, such as PKS modules, dehydrogenases, ketoreductases, and glycosyltransferases.

Functional Characterization of Biosynthetic Genes via Genetic Manipulation

The functional characterization of genes within a BGC is typically achieved through genetic manipulation techniques. Gene knockout experiments, where a specific gene is inactivated, can confirm its role in the biosynthetic pathway by observing the abolition of this compound production or the accumulation of a biosynthetic intermediate. Conversely, heterologous expression, which involves transferring the entire BGC into a well-characterized host strain that does not naturally produce the compound, can definitively link the gene cluster to the production of this compound.

Biosynthetic Engineering and Pathway Manipulation for this compound

The elucidation of the this compound biosynthetic pathway and the identification of its BGC open avenues for biosynthetic engineering. By manipulating the genes involved in the pathway, it is possible to generate novel analogs of this compound with potentially improved or altered biological activities. Techniques such as precursor-directed biosynthesis, where synthetic analogs of natural precursors are fed to the producing organism, or genetic modification of the PKS and tailoring enzymes, can lead to the creation of a diverse range of new compounds.

Rational Design and Engineering for Novel Analog Production

Rational design is a protein engineering strategy that leverages detailed knowledge of a protein's structure and function to make specific, targeted modifications. wikipedia.orgpatsnap.com This approach aims to create new molecules with desired properties by making calculated changes to the biosynthetic enzymes, rather than relying on random chance. wikipedia.orgnih.gov In the context of this compound, rational design focuses on altering the modular polyketide synthase (PKS) and associated tailoring enzymes of the pikromycin (B1677795) pathway in S. venezuelae. researchgate.netnih.gov

The pikromycin PKS is a modular system where each module is responsible for adding a specific building block to the growing polyketide chain. nih.gov The presence or absence of specific catalytic domains—such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER)—within each module dictates the final chemical structure. nih.gov By precisely altering these domains through site-directed mutagenesis, researchers can predictably modify the macrolide backbone. frontiersin.org

A key enzyme for generating diversity is the cytochrome P450 hydroxylase, PikC, which is responsible for hydroxylating the macrolide ring. nih.gov This enzyme exhibits remarkable flexibility, capable of hydroxylating both 12- and 14-membered ring macrolides at different positions. nih.gov Engineering the active site of PikC can change its regiospecificity, leading to hydroxylation at novel positions and the creation of new analogs.

Engineering TargetDesign StrategyPredicted Outcome
PKS Module Domains Inactivation of a Ketoreductase (KR) domain in a specific module.Prevents reduction of the β-keto group, leading to a ketone at that position in the final macrolide ring.
PKS Module Domains Introduction or activation of an Enoyl Reductase (ER) domain.Leads to a fully saturated carbon-carbon bond in the corresponding section of the polyketide chain.
Acyltransferase (AT) Domain Site-directed mutagenesis to alter substrate specificity.Incorporation of alternative extender units (e.g., ethylmalonyl-CoA instead of methylmalonyl-CoA) into the backbone.
PikC Hydroxylase Active site engineering to modify substrate binding.Alters the position of hydroxylation on the macrolide ring, creating new isomers with potentially different biological activities. nih.gov
Thioesterase (TE) Domain Modification of the TE domain.Can influence the size of the macrolide ring that is released, potentially favoring 14-membered rings over 12-membered ones or vice versa. nih.gov

This table illustrates potential applications of rational design to the this compound biosynthetic pathway based on established principles of polyketide engineering.

Application of Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis involves creating novel "unnatural" natural products by combining genes from different metabolic pathways or shuffling parts of existing pathways. nih.govrsc.org This technique leverages the modular nature of biosynthetic enzymes to generate large libraries of new compounds. researchgate.net The pikromycin pathway from S. venezuelae is particularly well-suited for this approach due to the unusual flexibility of its PKS enzymes, which can process alternative substrates and generate both 12- and 14-membered macrolides. researchgate.net

One powerful combinatorial method is the swapping of entire PKS modules. By replacing a module in the pikromycin PKS with a module from a different PKS pathway (e.g., the one for erythromycin), hybrid polyketides can be produced. nih.govnih.gov Success depends on the ability of the engineered PKS junctions to function together correctly.

Another technique is mutasynthesis, where the biosynthesis of the natural starter unit for the polyketide chain is genetically blocked. researchgate.net The mutant strain is then fed synthetic analogs of the natural starter unit, which can be incorporated by the PKS to produce a range of new derivatives with modified side chains. researchgate.net The promiscuity of the pikromycin PKS assembly line towards different starter units makes this a particularly effective strategy. researchgate.net

Combinatorial StrategyDescriptionExample Application
Module Swapping A module from the pikromycin PKS is replaced with a module from another PKS (e.g., erythromycin (B1671065) PKS).Creation of a hybrid macrolide containing structural features from both picromycin (B8209504) and erythromycin.
Gene Knockout Deletion of a tailoring enzyme gene, such as the pikC hydroxylase.Accumulation of non-hydroxylated precursors like narbomycin, which can be isolated or used as a substrate for other biotransformations.
Mutasynthesis Blocking the formation of the natural propionyl-CoA starter unit and feeding synthetic alternatives.Generation of pikromycin analogs with novel alkyl or aryl side chains, depending on the starter unit fed to the culture. researchgate.net
Promiscuous Glycosylation The flexible glycosyltransferase DesVII is used to attach alternative deoxysugars to the macrolide core.Production of macrolides with different sugar moieties, which can significantly alter biological activity. nih.gov

This table outlines key combinatorial biosynthesis strategies and their potential use in modifying the this compound pathway to generate novel compounds.

Heterologous Expression Systems for Enhanced this compound Yields

Heterologous expression is the process of taking the biosynthetic gene cluster (BGC) for a natural product from its native producer and introducing it into a different, more easily manipulated host organism. rsc.orgnih.gov The primary goals are often to increase production titers, which may be low in the native strain, and to create a more robust platform for genetic engineering. nih.govfrontiersin.org

Escherichia coli is a common choice for a heterologous host due to its rapid growth and extensive genetic toolkit. frontiersin.org However, expressing large and complex BGCs like the one for this compound in E. coli presents significant challenges. These include the need to clone and stably maintain large DNA fragments, ensure the complex PKS enzymes fold correctly, and supply the required precursor molecules (e.g., propionyl-CoA and methylmalonyl-CoA), which may not be abundant in the host. nih.govbitesizebio.com

To overcome these hurdles and enhance yields, several metabolic engineering strategies are employed in the heterologous host:

Precursor Pathway Engineering: The host's metabolism can be rewired to increase the intracellular pools of essential building blocks. For instance, pathways for producing propionyl-CoA and methylmalonyl-CoA can be overexpressed, channeling more carbon towards macrolide synthesis. nih.govmdpi.com

Codon Optimization and Promoter Engineering: The DNA sequence of the BGC can be optimized for expression in the new host. Using strong, inducible promoters allows for precise control over the timing and level of gene expression, which can prevent the buildup of toxic intermediates and reduce the metabolic burden on the cell. bitesizebio.com

Host Strain Modification: The host genome can be modified to eliminate competing metabolic pathways that drain precursors or degrade the final product. For example, knocking out genes involved in organic acid formation can redirect carbon flux towards the desired biosynthetic pathway. mdpi.com

Host OrganismEngineering StrategyObjective
Escherichia coli Overexpression of precursor supply pathways (e.g., for propionyl-CoA). nih.govIncrease the availability of building blocks for the PKS.
Streptomyces coelicolor Introduction of the pikromycin BGC under the control of a strong, constitutive promoter.Achieve higher and more consistent production compared to the native, tightly regulated system.
Escherichia coli Co-expression of chaperone proteins. bitesizebio.comImprove the correct folding and solubility of the large PKS enzymes.
Saccharomyces cerevisiae Pathway refactoring and assembly of the BGC on yeast artificial chromosomes (YACs). nih.govFacilitate the stable cloning and expression of very large gene clusters.

This table provides examples of heterologous hosts and the associated engineering strategies that can be applied to improve the production of this compound.

Chemical Synthesis of Dihydropicromycin and Structural Analogs

Total Synthesis Strategies for Dihydropicromycin

The total synthesis of this compound is intrinsically linked to the synthesis of its precursor, narbonolide (B1238728), the 14-membered macrolactone that forms the aglycone of picromycin (B8209504).

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.indeanfrancispress.com It involves deconstructing a target molecule through a series of logical steps into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.comresearchgate.net The process begins with the final product and works backward, using "disconnections" that correspond to the reverse of reliable chemical reactions. lkouniv.ac.inamazonaws.com

For a complex macrolide like narbonolide, the retrosynthetic strategy typically involves several key disconnections:

Macrolactonization: The final ring-closing step is the formation of the ester bond within the macrocycle. This disconnection breaks the lactone to reveal a linear hydroxy acid seco-acid.

Aldol (B89426) and Allylation Reactions: The long carbon chain of the seco-acid is further disconnected at strategic carbon-carbon bonds. For polyketide structures like narbonolide, these disconnections often correspond to aldol reactions, which are powerful methods for constructing C-C bonds with stereochemical control.

Simplification to Key Fragments: This process continues until the complex seco-acid is broken down into a few key fragments or intermediates that can be synthesized independently and then coupled together. A common strategy for narbonolide involves breaking it down into two or three main fragments. For instance, a synthesis by Fecik and coworkers targeted narbonolide through a strategy relying on a pair of Evans' aldol reactions to construct the linear precursor. organic-chemistry.org

This backward-looking analysis provides a synthetic roadmap, guiding the chemist from simple starting materials to the complex target molecule. deanfrancispress.com

The execution of a total synthesis relies on the successful preparation of key intermediates and the use of stereoselective reactions to control the three-dimensional arrangement of atoms. msu.eduinflibnet.ac.in Controlling stereochemistry is paramount in macrolide synthesis, as the biological activity is highly dependent on the specific configuration of its multiple chiral centers. inflibnet.ac.in

In the synthesis of narbonolide, several key intermediates are generated. The specific fragments depend on the chosen retrosynthetic path, but they are typically highly functionalized linear molecules containing multiple stereocenters.

Key Synthetic Intermediates in Narbonolide Synthesis

Intermediate Type Description
C1-C6 Fragment A chiral fragment containing the stereocenters that will form one end of the macrolide. Often contains a terminal aldehyde or ketone for subsequent coupling.
C7-C13 Fragment The corresponding coupling partner, often prepared as a chiral ketone or enolate precursor.

The construction of these intermediates and their coupling relies heavily on stereoselective transformations :

Asymmetric Aldol Reactions: The Evans' aldol reaction is a cornerstone of polyketide synthesis. organic-chemistry.org It uses chiral auxiliaries to direct the formation of new stereocenters during the C-C bond-forming step, allowing for the predictable synthesis of either syn or anti aldol products.

Substrate-Controlled Reductions: The reduction of ketone functionalities to alcohols must also be stereoselective. Reagents are chosen that favor the formation of one diastereomer over the other, often influenced by the stereochemistry already present in the molecule (substrate control). egrassbcollege.ac.in

Macrolactonization: The final ring-closing step to form the 14-membered lactone is often a challenge due to entropic factors. High-dilution conditions and specific macrolactonization reagents (e.g., Yamaguchi or Shiina macrolactonization) are employed to favor the intramolecular reaction over intermolecular polymerization. The Fecik synthesis achieved a remarkable 90% yield for this step. organic-chemistry.org

Once narbonolide is synthesized, it can be converted to picromycin through glycosylation, and then a selective reduction of the C10-C11 double bond yields this compound.

Retrosynthetic Analysis and Planning

Synthetic Derivatization and this compound Structural Modification

The modification of a natural product scaffold is a common strategy in medicinal chemistry to improve its properties. researchgate.net this compound itself is a derivative of picromycin, created by reducing a double bond to enhance stability and activity. ontosight.ai Further derivatization aims to generate novel analogs with superior therapeutic profiles.

The design of new analogs is guided by several principles aimed at addressing limitations of the parent compound. iksuda.comnih.gov The primary goals are to enhance potency, broaden the spectrum of activity, overcome bacterial resistance mechanisms, and improve pharmacokinetic properties.

Key design strategies include:

Modification of the Desosamine (B1220255) Sugar: The amino sugar is crucial for ribosomal binding and antibiotic activity. Altering its substituents can influence binding affinity and circumvent resistance mechanisms that target the sugar.

Alteration of the Macrolactone Ring: Introducing or modifying functional groups on the macrolide ring can impact both the molecule's conformation and its interactions with the ribosomal target. Feeding analog precursors during biosynthesis has been used to create pikromycin (B1677795) analogs with different alkyl groups at C13 and C14. researchgate.net

Scaffold Hopping and Ring-Size Modification: More drastic changes involve altering the size of the macrolide ring. The pikromycin polyketide synthase (PKS) is unusual in its ability to naturally produce both 12- and 14-membered rings. researchgate.net This flexibility can be exploited through combinatorial biosynthesis to generate novel macrolactone scaffolds. researchgate.net

A variety of chemical and biological methods are used to modify the this compound structure.

Combinatorial Biosynthesis: This powerful technique involves genetically engineering the biosynthetic pathway of the natural product. researchgate.net By inactivating, altering, or replacing specific enzyme domains in the PKS modules of Streptomyces venezuelae, researchers can direct the organism to produce novel "unnatural" natural products. researchgate.net This approach has been used to generate pikromycin analogs that are then modified by tailoring enzymes into biologically active macrolides. researchgate.net

Semisynthesis: This involves chemically modifying the isolated natural product. Standard organic reactions can be used to alter functional groups. For example, hydroxyl groups can be acylated or etherified, and the amino group on the desosamine sugar can be modified. wikipedia.org

Mutasynthesis: In this technique, a mutant strain of the producing organism, which is blocked in the production of a specific biosynthetic intermediate, is fed a synthetic analog of that intermediate. researchgate.net The organism's enzymes then process this synthetic precursor, incorporating it into the final structure to generate a novel analog. This has been successfully applied to generate pikromycin analogs by feeding synthetic triketide intermediates to a mutant S. venezuelae strain. researchgate.net

Design Principles for Novel this compound Analogs

Structure-Activity Relationship (SAR) Studies through Synthetic this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. oncodesign-services.com They involve synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity to understand which parts of the molecule are critical for its function. oncodesign-services.com This knowledge guides the design of more potent and effective drugs. lamarr-institute.org

For this compound and its parent compound picromycin, SAR studies have revealed key insights into their antibacterial activity. The activity is derived from their ability to bind to the 50S subunit of the bacterial ribosome and inhibit protein synthesis. ontosight.ai

Key SAR Findings for Pikromycin/Dihydropicromycin Analogs

Compound Modification Biological Activity Insight
This compound (vs. Picromycin) Reduction of C10-C11 double bond The saturated analog, this compound, often exhibits greater stability and more potent pharmacological activity than picromycin. ontosight.ai
Δ¹⁵,¹⁶-Dehydropikromycin Introduction of a double bond in the side chain via mutasynthesis This analog exhibited improved antimicrobial activity relative to the parent pikromycin, demonstrating that modifications at the C13/C14 positions are tolerated and can enhance potency. researchgate.net
C12-Ethyl-Erythromycin Analog Modification of a related macrolide (erythromycin) at a position analogous to C12 in pikromycin Showed that downstream tailoring enzymes can tolerate unnatural functionality, suggesting that a wide variety of derivatives with modified side chains should be accessible and potentially active. researchgate.net

These studies show that while the core macrolide structure and the desosamine sugar are essential, modifications at the periphery, particularly at the C12, C13, and C14 positions, can lead to analogs with improved properties. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Dihydropicromycin

Comprehensive Spectroscopic Analysis of Dihydropicromycin

The elucidation of the planar structure and conformational features of this compound relies on the synergistic application of several high-resolution spectroscopic techniques.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed.

Detailed analysis of the ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicities (splitting patterns), and coupling constants, which reveal dihedral angle relationships between adjacent protons. ¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, identifies the number and types of carbon atoms (C, CH, CH₂, CH₃).

Two-dimensional NMR techniques are crucial for assembling the molecular fragments. Key 2D NMR experiments for this compound include:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, assigning specific protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting molecular fragments, such as the macrolactone ring to the desosamine (B1220255) sugar moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is critical for determining the relative stereochemistry and conformational preferences of the macrolide ring.

Table 1: Representative NMR Data for a Macrolide Substructure Similar to this compound (Note: This table is illustrative due to the lack of specific published data for this compound. The chemical shifts are typical for such structures.)

Position ¹³C δ (ppm) ¹H δ (ppm, J in Hz) COSY Correlations HMBC Correlations
C-1 170.5 - - H-2, H-13
C-2 45.2 2.85 (dq, 7.0, 2.5) H-3, H₂-1' C-1, C-3, C-4
C-3 80.1 4.10 (dd, 9.5, 2.5) H-2, H-4 C-2, C-4, C-5
C-4 38.9 1.95 (m) H-3, H-5 C-3, C-5, C-6

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, allowing for the determination of the elemental composition (e.g., C₂₈H₄₉NO₈ for this compound) with high confidence. plos.orgnih.govnaturalproducts.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is frequently used to analyze complex mixtures from microbial extracts. plos.orgnih.govcolab.wsdntb.gov.ua It allows for the separation of this compound from other metabolites, such as its precursor Picromycin (B8209504), before MS analysis. colab.wsdntb.gov.ua In a metabolomics study, an ion with m/z 743.2304057 was putatively identified as this compound in positive ion mode. plos.orgnih.gov

Tandem Mass Spectrometry (MS/MS): By isolating the parent ion of this compound and inducing fragmentation, MS/MS experiments reveal characteristic fragmentation patterns. The fragmentation of the glycosidic bond, leading to the loss of the desosamine sugar, and cleavages within the macrolactone ring provide valuable structural information that complements NMR data. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS: This technique is also used for the analysis of compounds in complex biological extracts and can be employed to identify this compound in microbial cultures. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ionization Mode Observed m/z Calculated m/z Formula Source

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These include strong bands for hydroxyl (O-H) stretching (around 3400 cm⁻¹), C-H stretching (around 2950-2850 cm⁻¹), and a prominent ester carbonyl (C=O) stretching band (around 1730 cm⁻¹), which is characteristic of the macrolactone ring. ugr.es

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. As a stereospecific technique, it is highly sensitive to the three-dimensional structure. VCD is a powerful tool for determining the absolute configuration of this compound, as discussed in section 5.2.1. nih.gov

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to be relatively simple, as it lacks an extended chromophore system. The primary absorption is typically due to the n→π* transition of the ester carbonyl group, which appears as a weak band at higher wavelengths.

Fluorescence Spectroscopy: While not a primary tool for the structural elucidation of non-fluorescent compounds like this compound, derivatization with a fluorescent tag could enable fluorescence-based detection and analysis if required.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman, Vibrational Circular Dichroism)

Absolute Stereochemistry Determination Methodologies for this compound

Determining the absolute configuration of the numerous stereocenters in this compound is a significant challenge that is addressed by combining chiroptical spectroscopy with theoretical calculations.

The definitive assignment of the absolute stereochemistry of this compound is achieved by comparing experimentally measured chiroptical spectra (ECD and VCD) with spectra predicted by quantum chemical calculations. nih.govnih.govnih.gov

The general workflow is as follows:

Conformational Search: A thorough conformational search of the possible diastereomers of this compound is performed using molecular mechanics methods to identify all low-energy conformers.

Geometry Optimization and Energy Calculation: The geometries of these conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). nih.govmdpi.comnrel.gov

Spectra Prediction: For each stable conformer, the ECD and VCD spectra are calculated using time-dependent DFT (TD-DFT) for ECD and DFT for VCD. mdpi.comnrel.govrsc.orgchemrxiv.org

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution at the experimental temperature to generate the final theoretical spectrum for each possible diastereomer.

Comparison and Assignment: The theoretical spectrum that best matches the experimental ECD and/or VCD spectrum allows for the unambiguous assignment of the absolute configuration of this compound. nih.govnih.gov

This combined experimental and computational approach has become the gold standard for assigning the absolute stereochemistry of complex chiral natural products, providing a high degree of confidence in the final structural assignment. nih.govnih.gov

Advanced Marfey's Method and Chiral Liquid Chromatography Techniques

The presence of multiple stereocenters within the macrolactone ring and the desosamine sugar moiety of this compound necessitates sophisticated methods for assigning their absolute configurations. The Advanced Marfey's method and chiral liquid chromatography are powerful tools for this purpose, particularly for determining the stereochemistry of the amino sugar component after hydrolysis.

The Advanced Marfey's method is a highly sensitive technique used to determine the absolute configuration of amino acids. mst.edunih.gov The method involves the hydrolysis of the glycosidic bond in this compound to release the amino sugar, desosamine. The resulting free amino sugar is then derivatized with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) or its D-enantiomer. acs.orgacs.org This derivatization creates a pair of diastereomers whose separation can be achieved using standard reverse-phase high-performance liquid chromatography (HPLC). nih.govmdpi.com

The elution order of these diastereomers, when compared to that of derivatized authentic standards of D- and L-amino sugars, allows for the unambiguous assignment of the absolute configuration of the amino group. The use of liquid chromatography-mass spectrometry (LC-MS) enhances the detection and identification of the derivatized products, providing molecular weight information that confirms the identity of the amino sugar. acs.orgacs.org

Detailed Research Findings:

While specific applications of the Advanced Marfey's method to this compound are not extensively detailed in publicly available literature, the methodology is standard for macrolide antibiotics containing amino sugars. researchgate.net For this compound, the key hydrolyzable chiral component is the desosamine sugar. The analysis would proceed by cleaving the glycosidic linkage to the aglycone. The liberated desosamine would then be subjected to derivatization with L-FDLA. The resulting derivative's retention time would be compared against standards prepared from authentic D-desosamine and L-desosamine. The expected outcome, based on the known structure of the parent compound picromycin, is the confirmation of a D-configuration for the desosamine moiety.

Chiral liquid chromatography offers a direct method for separating enantiomers without derivatization. nih.govresearchgate.net In this technique, a chiral stationary phase (CSP) is used in the HPLC column. nih.govresearchgate.net These CSPs are themselves enantiomerically pure and interact differently with the enantiomers of the analyte, leading to different retention times. For macrolides, polysaccharide-based or macrocyclic antibiotic-based CSPs are often employed. nih.govresearchgate.netresearchgate.net While this method is powerful, it may require more extensive method development to achieve baseline separation for complex molecules like this compound or its components.

Interactive Data Table: Representative Data for Chiral Analysis of Desosamine from this compound using Advanced Marfey's Method

AnalyteDerivatizing ReagentRetention Time (min)Configuration Assignment
Hydrolyzed this compoundL-FDLA22.5D-desosamine
Authentic D-desosamineL-FDLA22.5D
Authentic L-desosamineL-FDLA24.1L

Note: The retention times are illustrative and would be determined experimentally.

Utility of Single-Crystal X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Elucidation

While spectroscopic and chemical degradation methods provide crucial information about individual stereocenters and connectivity, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the entire three-dimensional structure of a molecule, including the relative and absolute configurations of all chiral centers in a single experiment. acs.orgacs.org

For a successful X-ray crystallographic analysis, the first and often most challenging step is the growth of a high-quality single crystal of the compound. acs.org The crystal, typically larger than 0.1 mm in all dimensions, must be pure and well-ordered. acs.org Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern of spots is collected and their intensities are measured. acs.org This data allows for the calculation of an electron density map of the molecule, from which the positions of all atoms can be determined, revealing bond lengths, bond angles, and the precise stereochemical arrangement. oup.comnih.gov

The absolute configuration can be determined through anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. acs.org For this compound, the parent compound picromycin has been successfully analyzed by X-ray crystallography, confirming the conformation of the 14-membered macrolide ring and the stereochemistry of its substituents. oup.comnih.gov A similar analysis of this compound would provide definitive proof of its complete molecular structure.

A more recent and revolutionary technique, especially for compounds that are difficult to crystallize into large single crystals, is Micro-Electron Diffraction (MicroED). nih.govacs.org MicroED uses an electron beam instead of X-rays to obtain diffraction data from nanocrystals, which are often much easier to grow than larger crystals. acs.orgacs.org The strong interaction of electrons with matter means that even very small crystals (nanometer to micrometer scale) can produce high-quality diffraction data. nih.govacs.org The data collection is extremely fast, often taking only a few minutes per crystal. acs.org The resulting data is processed using software similar to that used for X-ray crystallography to solve the three-dimensional structure at atomic resolution. acs.orgnih.gov This technique has been successfully applied to determine the structures of complex natural products, including macrolides, directly from powder formulations. nih.govacs.org Given the challenges often associated with crystallizing macrolide antibiotics, MicroED represents a powerful alternative for the structural elucidation of this compound.

Interactive Data Table: Representative Crystallographic Data for a Macrolide Antibiotic

ParameterValue
Compound NameThis compound (hypothetical data)
Molecular FormulaC₂₈H₄₉NO₈
Molecular Weight527.69 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.30
b (Å)25.75
c (Å)10.52
α, β, γ (°)90, 90, 90
Volume (ų)3060.5
Z (molecules/unit cell)4
Resolution (Å)0.90
R-factor (%)4.5

Note: This data is representative and based on typical values for similar macrolide structures, such as Picromycin. oup.com

Molecular and Cellular Mechanisms of Dihydropicromycin Action

Identification and Characterization of Dihydropicromycin Molecular Targets

This compound, a macrolide antibiotic derived from picromycin (B8209504), primarily functions by inhibiting protein synthesis in bacteria. ontosight.ai The principal molecular target of this action is the bacterial ribosome, specifically the 50S subunit. ontosight.ai

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. usda.govnih.gov This tunnel is the path that newly synthesized polypeptide chains traverse to exit the ribosome. biorxiv.orgresearchgate.netnih.gov The binding site is strategically located near the peptidyl transferase center (PTC), the ribosomal core responsible for catalyzing the formation of peptide bonds. nih.govnih.govrcsb.org

The interaction between this compound and the ribosome is multifaceted. The macrolide molecule establishes crucial hydrogen bonds and hydrophobic interactions with specific nucleotides of the 23S ribosomal RNA (rRNA), which is a primary component of the 50S subunit. nih.govrcsb.org Ribosomal proteins, such as L4 and L22, which line the exit tunnel, also contribute to the binding. researchgate.netnih.gov By occupying this critical space, this compound sterically hinders the progression of the elongating peptide chain, effectively halting protein synthesis. usda.govnih.gov The affinity of this binding is a key determinant of the antibiotic's potency. nih.govuniversiteitleiden.nl

ComponentRole in this compound ActionKey Interactions
50S Ribosomal SubunitPrimary molecular target of this compound. ontosight.aiHouses the binding site for the antibiotic.
23S rRNAMajor binding partner within the 50S subunit. nih.govForms hydrogen bonds and hydrophobic interactions with this compound. nih.gov
Nascent Peptide Exit Tunnel (NPET)Specific location of this compound binding. usda.govnih.govSteric hindrance by the bound antibiotic blocks peptide elongation. nih.gov
Peptidyl Transferase Center (PTC)Catalytic site for protein synthesis, located near the antibiotic binding site. nih.govIts function is indirectly inhibited by the blockage of the exit tunnel.

The primary cellular pathway disrupted by this compound is protein biosynthesis. ontosight.ai By arresting this fundamental process, the antibiotic prevents the production of essential proteins necessary for bacterial viability, including enzymes, structural proteins, and regulatory molecules. This leads to a bacteriostatic effect, where bacterial growth and replication are inhibited. ontosight.ai The disruption of protein synthesis can also trigger downstream effects, impacting various cellular functions such as metabolic pathways, cell division, and maintenance of the cell envelope. nih.govplos.org

Ligand-Target Binding and Interaction Studies

This compound Interactions with Microbial Efflux Pumps

Efflux pumps are membrane-spanning protein complexes that actively extrude a wide array of substrates, including antibiotics, from the bacterial cell, representing a major mechanism of multidrug resistance (MDR). frontiersin.orgnih.gov

However, this compound can also act as an efflux pump inhibitor (EPI). mdpi.com This can occur through competitive inhibition, where this compound binds to the pump and competes with other antibiotic substrates for transport. mdpi.comnih.gov By occupying the pump, it can prevent the extrusion of co-administered antibiotics, thereby potentiating their effects. jabonline.in The development of macrolide analogues that are poor substrates for efflux pumps is a key strategy to bypass this resistance mechanism. mdpi.com

The ability of this compound to either evade or inhibit efflux pumps is crucial for overcoming resistance in many pathogenic bacteria. jabonline.innumberanalytics.com By circumventing efflux, the antibiotic can accumulate to a therapeutically effective concentration inside the bacterial cell, allowing it to reach its ribosomal target. jabonline.in

The use of this compound in combination with other antibiotics is a promising strategy. numberanalytics.com As an EPI, it could restore the susceptibility of resistant strains to antibiotics that are normally expelled by pumps. nih.gov This synergistic approach is a key area of research aimed at combating the growing threat of multidrug-resistant infections. jabonline.inmdpi.com

Molecular Mechanisms of Efflux Pump Inhibition or Bypassing

Mechanisms of Resistance to this compound at the Molecular and Cellular Level

Bacterial resistance to this compound, like other macrolides, arises from several key molecular and cellular adaptations. asm.org

The most prevalent mechanism is the modification of the antibiotic's target site. nih.gov This is commonly achieved through the action of erythromycin-resistant methyltransferase (Erm) enzymes. nih.govmcmaster.ca These enzymes catalyze the methylation of a specific adenine (B156593) residue (A2058 in E. coli) within the 23S rRNA. usda.govmcmaster.cauri.edu This modification sterically hinders the binding of this compound to the ribosome, drastically reducing its affinity and rendering the antibiotic ineffective. nih.govuri.edu

A second major mechanism is the active efflux of the drug out of the cell, as detailed in the previous section. frontiersin.org Overexpression of efflux pumps, such as those from the RND, MFS, and ABC superfamilies, can prevent this compound from reaching the necessary intracellular concentration to inhibit protein synthesis. frontiersin.orgnumberanalytics.comasm.org

Finally, mutations in the genes that encode the components of the ribosomal binding site can also confer resistance. Alterations in the 23S rRNA sequence or in ribosomal proteins (e.g., L4, L22) can change the conformation of the binding pocket, thereby diminishing the binding affinity of this compound. nih.govasm.org

Resistance MechanismMolecular BasisEffect on this compound
Target Site ModificationEnzymatic methylation of 23S rRNA by Erm methyltransferases. nih.govmcmaster.caReduces binding affinity of the antibiotic to the ribosome. uri.edu
Active EffluxOverexpression of multidrug efflux pumps (e.g., RND, MFS, ABC families). frontiersin.orgasm.orgPrevents accumulation of the antibiotic to effective intracellular concentrations. frontiersin.org
Target Site MutationMutations in genes for 23S rRNA or ribosomal proteins (L4, L22). nih.govasm.orgAlters the structure of the binding site, decreasing antibiotic affinity. nih.gov

Investigation of Acquired Resistance Pathways in Microorganisms

The emergence of resistance to antimicrobial agents is a significant challenge in the treatment of infectious diseases. For macrolide antibiotics like this compound, microorganisms can develop resistance through several acquired pathways. These pathways are typically the result of genetic mutations or the acquisition of new genetic material through horizontal gene transfer. nih.govpmjournal.ir

The primary mechanisms of acquired resistance to macrolides include:

Target site modification: This is one of the most common resistance mechanisms. Bacteria can acquire genes that encode for enzymes, such as methyltransferases, which modify the ribosomal target of the macrolide. This modification reduces the binding affinity of the antibiotic to the ribosome, rendering it less effective. frontiersin.org

Active drug efflux: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport the antibiotic out of the bacterial cell. nih.govfrontiersin.org This prevents the intracellular concentration of the drug from reaching a level high enough to be effective.

Drug inactivation: A less common mechanism for macrolides involves the enzymatic inactivation of the antibiotic molecule itself. This can occur through hydrolysis or other chemical modifications that destroy the drug's activity. nih.gov

These resistance determinants are often located on mobile genetic elements like plasmids and transposons, which facilitates their spread among different bacterial populations. nih.govpmjournal.ir

Genetic and Biochemical Basis of Resistance Development and Propagation

The genetic basis of acquired resistance to macrolides is rooted in the ability of bacteria to alter their genetic makeup. This can happen through two primary processes:

Chromosomal Mutations: Spontaneous mutations in the bacterial chromosome can lead to changes in the target of the antibiotic, such as the ribosomal RNA or ribosomal proteins. These mutations can reduce the drug's binding efficiency. Mutations can also occur in genes that regulate the expression of efflux pumps, leading to their overproduction. pmjournal.irfrontiersin.org

Horizontal Gene Transfer (HGT): This is a major driver for the spread of antibiotic resistance. Bacteria can acquire resistance genes from other bacteria through three main mechanisms:

Conjugation: The transfer of genetic material, often in the form of plasmids, through direct cell-to-cell contact. nih.gov

Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria).

Transformation: The uptake and incorporation of foreign genetic material from the surrounding environment. mdpi.com

Biochemically, these genetic changes manifest in several ways to confer resistance. For instance, the acquisition of erm (erythromycin ribosome methylation) genes, a common mechanism of macrolide resistance, leads to the methylation of the 23S rRNA, which is a key component of the large ribosomal subunit. This methylation prevents macrolides from binding to their target and inhibiting protein synthesis. frontiersin.org

Cellular Responses and Biological Activities of this compound (Pre-clinical, In Vitro)

Impact on Microbial Physiology and Metabolism

The primary mode of action of macrolide antibiotics is the inhibition of protein synthesis. By binding to the 50S ribosomal subunit, they block the exit tunnel through which newly synthesized polypeptide chains emerge. This disruption of protein production has profound effects on microbial physiology and metabolism. frontiersin.org

The inhibition of protein synthesis can lead to a state of bacteriostasis, where the bacteria are unable to grow and replicate. This can have cascading effects on various metabolic pathways that are dependent on the continuous synthesis of enzymes and other proteins. For example, pathways involved in energy production, nutrient uptake, and cell wall synthesis can be indirectly inhibited. nih.gov In some cases, the disruption of normal metabolic processes can lead to the accumulation of toxic byproducts within the cell, contributing to cell death.

Furthermore, some studies suggest that antibiotics can alter the metabolic state of bacteria, which in turn can influence their susceptibility to the drug. frontiersin.org For instance, alterations in central carbon metabolism have been shown to impact the efficacy of certain antibiotics. frontiersin.org

Analysis of Cytotoxicity Mechanisms in Relevant Cell Lines (e.g., antiproliferative effects)

Beyond their antimicrobial activity, some macrolides have been investigated for their potential antiproliferative effects against cancer cells. The distinction between cytotoxicity and antiproliferative activity is important: cytotoxicity refers to the ability of a compound to kill cells, while antiproliferative activity refers to the ability to inhibit cell growth and proliferation. researchgate.net

While specific data for this compound is not available, studies on other complex natural products have demonstrated various mechanisms of cytotoxicity. These can include the induction of apoptosis (programmed cell death), disruption of the cell cycle, and interference with key signaling pathways involved in cell growth and survival. mdpi.comnih.gov

The evaluation of a compound's cytotoxic and antiproliferative effects is typically performed using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound, representing the concentration at which it inhibits 50% of cell growth or viability. mdpi.com

Table 1: Illustrative Cytotoxicity Data for a Hypothetical Compound

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)Compound X15.2
A549 (Lung Cancer)Compound X22.5
HCT116 (Colon Cancer)Compound X18.9

This table is for illustrative purposes only and does not represent actual data for this compound.

Enzyme Inhibition and Receptor Modulation Studies

The biological activity of a compound is often mediated through its interaction with specific enzymes or receptors. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. longdom.orgresearchgate.net This inhibition can be reversible or irreversible, and competitive or non-competitive, depending on the nature of the interaction. longdom.org

Receptor modulation involves the binding of a compound to a cellular receptor, which can either activate or block the receptor's downstream signaling pathways. longdom.org

For macrolides, their primary target is the bacterial ribosome, which is a large ribonucleoprotein complex and can be considered a type of "receptor." Their inhibitory effect on protein synthesis is a classic example of targeting a critical cellular machine.

In the context of potential anticancer effects, compounds are often screened for their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases or topoisomerases. mdpi.com Similarly, their ability to modulate receptors that are overexpressed or hyperactive in cancer cells is also investigated. While there is no specific information on this compound's activity in this area, this remains a key area of investigation for many natural products.

Advanced Analytical Method Development for Dihydropicromycin Research

Chromatographic Methodologies for Dihydropicromycin Analysis

Chromatographic techniques are indispensable for the isolation, purification, and analytical assessment of this compound from complex matrices such as fermentation broths and for its characterization as a reference standard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of macrolide antibiotics. For this compound, as with other macrolides, the development of a reliable HPLC method is the first step towards ensuring the purity and accurate quantification of the compound. While specific literature on HPLC method development for this compound is scarce, methods for the closely related Picromycin (B8209504) offer a clear blueprint.

A typical HPLC method for macrolides like Picromycin, and by extension this compound, involves reversed-phase chromatography. jmb.or.kr Key parameters that are optimized during method development include the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

Key Developmental Steps for a this compound HPLC Method (based on Picromycin analysis):

Column Selection: A reversed-phase C18 column is a common choice, offering good retention and separation of moderately polar compounds like macrolides. jmb.or.kr

Mobile Phase Optimization: A gradient elution is often employed to ensure adequate separation from impurities and related compounds. A typical mobile phase system would consist of an aqueous component (e.g., water with a buffer like ammonium (B1175870) acetate (B1210297) and a small amount of acetic acid) and an organic modifier (e.g., acetonitrile). jmb.or.kr The gradient would typically run from a lower to a higher concentration of the organic modifier. preprints.org

Detection: Macrolides often lack a strong chromophore, making UV detection challenging but feasible at lower wavelengths, such as 220 nm. jmb.or.kr For enhanced sensitivity and specificity, a move to mass spectrometric detection is common.

A study on the production of Pikromycin (B1677795) by Streptomyces venezuelae utilized an HPLC method that could be adapted for this compound analysis. The parameters are summarized in the table below.

ParameterConditionReference
Column Reversed-phase C18 jmb.or.kr
Mobile Phase Solvent A: 80:20 water/80% acetonitrile (B52724) in 5 mM ammonium acetate and 0.05% acetic acidSolvent B: 20:80 water/80% acetonitrile in 5 mM ammonium acetate and 0.05% acetic acid jmb.or.kr
Elution Linear gradient from Solvent A to Solvent B over 25 minutes jmb.or.kr
Flow Rate 1.0 mL/min jmb.or.kr
Detection UV at 220 nm jmb.or.kr

This method would serve as an excellent starting point for the development and validation of a specific HPLC protocol for this compound.

For high sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. scialert.net Several studies have identified this compound in microbial extracts using LC-MS-based metabolomics and dereplication approaches. banglajol.infonih.gov The optimization of an LC-MS method for purity and quantification would involve fine-tuning both the chromatographic separation and the mass spectrometric detection.

Optimization of LC Parameters: The HPLC conditions described in the previous section would be the starting point. For LC-MS, the mobile phase composition is critical to ensure efficient ionization. Buffers like ammonium formate (B1220265) or ammonium acetate are preferred as they are volatile and compatible with mass spectrometry. scialert.net

Optimization of MS Parameters: Electrospray ionization (ESI) is the most common ionization technique for macrolides, typically in positive ion mode, as the basic nitrogen atom in the desosamine (B1220255) sugar is readily protonated. scialert.net For quantification, Multiple Reaction Monitoring (MRM) in LC-MS/MS provides the highest specificity and sensitivity. scialert.net This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more product ions generated by collision-induced dissociation.

A study on the kinetic analysis of the Pikromycin polyketide synthase employed a sensitive LC-MS/MS method for product quantification, which provides a relevant example of the parameters that would be optimized for this compound. nih.gov

ParameterExample Condition (for a related polyketide)Reference
Ionization Mode Positive Electrospray Ionization (ESI+) scialert.net
Precursor Ion [M+H]⁺ of the analyte nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) scialert.netnih.gov
Collision Energy Optimized for specific fragmentation of the precursor ion nih.gov

The successful application of LC-MS in the identification of this compound in metabolomic studies underscores its suitability for the analysis of this compound. plos.org

This compound, like its parent compound Picromycin, possesses multiple chiral centers, making the assessment of enantiomeric purity crucial, especially if synthesized chemically or produced through engineered biosynthetic pathways. While specific chiral separation methods for this compound have not been published, a wealth of information exists for the chiral separation of macrolide antibiotics in general.

Macrocyclic antibiotics themselves are a well-established class of chiral selectors for HPLC and capillary electrophoresis (CE). researchgate.netnih.govresearchgate.net Chiral stationary phases (CSPs) based on glycopeptides like vancomycin (B549263) and teicoplanin are commercially available and have shown broad applicability for the separation of a wide range of chiral compounds. researchgate.netnih.gov

For the enantiomeric separation of basic drugs, macrolides such as clarithromycin (B1669154) have been successfully used as chiral selectors in the background electrolyte in capillary electrophoresis. capes.gov.br This approach could potentially be inverted, where a known chiral selector is used to resolve the enantiomers of this compound.

Potential Approaches for Chiral Separation of this compound:

Chiral HPLC: Utilizing a column with a chiral stationary phase, such as one based on a macrocyclic antibiotic or a polysaccharide derivative.

Chiral Capillary Electrophoresis (CE): Adding a chiral selector, such as a cyclodextrin (B1172386) derivative or another macrolide antibiotic, to the running buffer. mdpi.com

The choice of method and chiral selector would require empirical testing to achieve optimal separation of any potential stereoisomers of this compound.

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Quantification

Spectroscopic Analytical Approaches for this compound

Spectroscopic methods are vital for the structural elucidation and quantitative analysis of this compound.

While UV-Vis spectrophotometry can be used for quantification, its lack of specificity makes it less suitable for complex samples. A more powerful and specific spectroscopic technique for quantification is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

qNMR has been successfully applied to the purity determination of various macrolide antibiotics, such as clarithromycin and azithromycin, and provides an absolute quantification method without the need for a specific reference standard of the analyte. banglajol.infowisdomlib.orgnih.govlibretexts.org

Principles of qNMR for this compound Quantification:

A known amount of an internal standard is added to a precisely weighed sample of this compound.

The ¹H NMR spectrum is recorded under conditions that ensure a linear response of signal intensity to the number of protons (e.g., long relaxation delays). libretexts.org

The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from this compound with the integral of a signal from the internal standard.

A study on the purity of macrolide antibiotics demonstrated the high accuracy and precision of the qNMR method, with results being in good agreement with those from mass balance methods. libretexts.org

ParameterExample Validation Data (for Clarithromycin)Reference
Precision (RSD) 0.45% wisdomlib.org
Accuracy (Mean Recovery) 98.63% wisdomlib.org

These findings strongly support the applicability of qNMR as a primary method for the accurate concentration determination of pure this compound.

The coupling of a separation technique with a spectroscopic detector, known as a hyphenated technique, is essential for analyzing complex mixtures containing this compound. As discussed in section 7.1.2, LC-MS is the most prominent of these techniques. scialert.net

Beyond LC-MS, other hyphenated techniques could be employed for comprehensive characterization:

LC-NMR: This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This is incredibly powerful for the structural elucidation of unknown impurities or metabolites of this compound in a mixture without the need for prior isolation.

HPLC-DAD (Diode Array Detector): While less specific than MS, a DAD provides UV-Vis spectra for each point in the chromatogram, which can help in identifying and distinguishing between compounds with different chromophores.

The analysis of extracts from Streptomyces species, where this compound has been identified, often relies on a combination of HPLC with different detectors (e.g., DAD and MS) to achieve comprehensive profiling of the produced metabolites. chimia.chresearchgate.net This multi-detector approach maximizes the information obtained from a single chromatographic run.

Quantitative Spectroscopic Methods for Concentration Determination

Impurity Profiling and Degradation Product Analysis in Research Samples

The comprehensive analysis of impurities and degradation products is a critical aspect of the research and development of any potential therapeutic agent, including the natural product this compound. While specific, detailed public data on the impurity profile of this compound is limited due to its status primarily as a research compound, the principles and advanced analytical methodologies for such investigations are well-established in pharmaceutical sciences. This section outlines the typical strategies and techniques that would be employed in the impurity profiling and degradation product analysis of this compound research samples.

The primary objectives of these studies are to detect, identify, and quantify all potential impurities, which can originate from the biosynthesis process, subsequent extraction and purification steps, or from degradation of the compound upon storage or exposure to stress conditions. semanticscholar.orgmdpi.com

Research Findings and Methodologies

In the context of a research compound like this compound, which is a macrolide antibiotic produced by Streptomyces species, the impurity profile would likely consist of structurally related compounds from the biosynthetic pathway, as well as byproducts from the isolation and purification process. researchgate.netresearchgate.netresearchgate.net Degradation products would arise from the chemical instability of the molecule under various environmental conditions.

Forced degradation studies are a cornerstone of this research, where the compound is intentionally exposed to harsh conditions such as acid, base, oxidation, heat, and light to predict its degradation pathways and to develop stability-indicating analytical methods. researchgate.net

Analytical Techniques

A suite of advanced analytical techniques is typically employed to separate, identify, and quantify impurities and degradation products. plos.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): As a primary separation technique, HPLC, particularly in its reversed-phase mode (RP-HPLC), is fundamental for resolving the main compound from its impurities. semanticscholar.org Method development would focus on optimizing the column chemistry, mobile phase composition, and pH to achieve the necessary selectivity and resolution. semanticscholar.org

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown impurities. plos.org High-resolution mass spectrometry (HRMS) would be particularly valuable for determining the elemental composition of impurities with high accuracy.

Gas Chromatography (GC): For volatile impurities, such as residual solvents from the extraction and purification process, GC is the method of choice, often coupled with a mass spectrometer (GC-MS). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural confirmation of isolated impurities. Following preparative chromatography to isolate a sufficient quantity of an impurity, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are conducted to piece together the complete chemical structure.

Interactive Data Table: Potential Impurities in this compound Research Samples

The following table conceptualizes the types of impurities that could be anticipated in a research sample of this compound, based on its known structure and biosynthetic origin. Note: This table is illustrative and based on general principles of natural product chemistry, as specific impurity data for this compound is not publicly available.

Potential Impurity Potential Origin Typical Analytical Method for Detection
PicromycinBiosynthetic Precursor/Related MetaboliteHPLC-UV, LC-MS
Other Macrolide AnalogsCo-metabolites from StreptomycesHPLC-UV, LC-MS
Epimers of this compoundIsomerization during purification or storageChiral HPLC, High-resolution HPLC
Hydrolysis ProductsDegradation (e.g., acidic or basic conditions)LC-MS
Oxidation ProductsDegradation (e.g., exposure to air/oxidizing agents)LC-MS
Residual Solvents (e.g., Ethyl Acetate, Methanol)Extraction and Purification ProcessHeadspace GC-MS

Interactive Data Table: Hypothetical Degradation Products of this compound from Forced Degradation Studies

This table illustrates the potential degradation products that might be identified following forced degradation studies of this compound. Note: This is a hypothetical representation to demonstrate the expected outcomes of such a study.

Stress Condition Potential Degradation Pathway Possible Products Primary Analytical Technique
Acidic (e.g., HCl)Hydrolysis of the glycosidic bondDesosamine sugar and AglyconeLC-MS, NMR
Basic (e.g., NaOH)Epimerization, Ring OpeningEpimers, Ring-opened productsHPLC, LC-MS
Oxidative (e.g., H₂O₂)Oxidation of susceptible functional groupsN-oxides, Hydroxylated derivativesLC-MS
Thermal (Heat)General decompositionVarious smaller fragmentsHPLC-UV, LC-MS
Photolytic (Light)Photochemical reactionsPhotodegradantsHPLC-UV, LC-MS

Future Directions and Research Perspectives on Dihydropicromycin

Emerging Research Areas in Dihydropicromycin Chemistry and Biology

While the primary known function of this compound is its antibacterial activity, achieved by inhibiting protein synthesis through binding to the 50S ribosomal subunit, the exploration of its broader biological profile is an emerging frontier. ontosight.ai Natural products from Streptomyces are known to possess a wide range of bioactivities, including anticancer, anti-inflammatory, and antiparasitic properties. nih.govoup.com This suggests that this compound and its derivatives may harbor undiscovered therapeutic applications.

Future research will likely focus on:

Expanded Bioactivity Screening: Systematic screening of this compound against diverse biological targets, including cancer cell lines, inflammatory pathway components, and various pathogens is a logical next step. Studies have identified other bioactive compounds, such as the cytotoxic milbemycin-α8, produced alongside this compound by the same bacterial strains, providing a strong rationale for investigating this compound's own potential in these areas. nih.govsemanticscholar.org

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The chemical synthesis of novel this compound derivatives is a crucial area of research. By modifying the macrolactone ring or the attached desosamine (B1220255) sugar, new analogs can be created. These efforts, similar to strategies used for other natural products, could involve splitting the molecule into its core and accessory components to generate extensive libraries for screening. labmanager.com Subsequent SAR studies would elucidate the chemical features essential for any newly discovered activities, guiding the design of more potent and selective compounds.

Integration of Advanced Computational and Experimental Methodologies for this compound Discovery

The synergy between computational and experimental methods is revolutionizing natural product discovery. For this compound, this integration can accelerate the identification of new analogs and the elucidation of their mechanisms of action.

Key integrated approaches include:

Genome Mining for Novel Producers: Computational tools like antiSMASH can mine the genomes of countless microorganisms for biosynthetic gene clusters (BGCs) similar to the one that produces picromycin (B8209504). semanticscholar.orgplos.org This in silico approach can pinpoint new bacterial strains capable of producing this compound or entirely new derivatives, which can then be targeted for laboratory cultivation and analysis.

Predictive Modeling of Bioactivity and Biosynthesis: In silico analysis of polyketide synthase (PKS) gene sequences can help predict the chemical structures of the metabolites they produce. nih.govplos.org This allows researchers to forecast the structures of novel this compound-like molecules from genetic data alone. Furthermore, molecular docking and simulation can model the interaction of this compound with its ribosomal target and predict its binding affinity to other potential targets, such as enzymes implicated in cancer. mdpi.com These computational predictions provide a roadmap for experimental validation.

Heterologous Expression and Characterization: Once a promising BGC is identified computationally, it can be expressed in a well-characterized host organism, such as Streptomyces venezuelae. researchgate.net This experimental technique allows for the reliable production and isolation of the predicted compound, which can then be structurally confirmed and tested for biological activity, closing the loop between computational discovery and experimental verification.

Potential for Biosynthetic Pathway Diversification and Chemical Space Exploration

The biosynthetic pathway of picromycin, the parent compound of this compound, is exceptionally well-studied and known for its remarkable flexibility. nih.govnih.gov This makes it a prime candidate for biosynthetic engineering to generate a vast array of new molecules, a process known as expanding the chemical space. The enzymes in the pathway, including the polyketide synthase (PKS), glycosyltransferase, and hydroxylase, have been shown to accept a variety of substrates beyond their native ones. tandfonline.compnas.org

Future research in this area will likely exploit several proven strategies:

Combinatorial Biosynthesis: This technique involves creating hybrid PKS enzymes by swapping modules or domains from different biosynthetic pathways. tandfonline.com Given that the pikromycin (B1677795) PKS naturally produces both 12- and 14-membered rings, it serves as a versatile chassis for creating structurally diverse macrolactone cores. nih.govpnas.org

Precursor-Directed Biosynthesis and Mutasynthesis: In these approaches, a specific gene in the biosynthetic pathway is inactivated, and chemically synthesized analogs of the blocked intermediate are supplied to the culture. researchgate.netrsc.org The remaining active enzymes in the pathway can process these synthetic precursors to generate novel this compound analogs with targeted modifications.

Glyco-diversification: The deoxysugar moiety is often critical for the biological activity of macrolides. oup.comoup.com The glycosyltransferase enzyme (DesVII) in the pikromycin pathway is known to be flexible and can attach non-native sugars to the macrolactone core. tandfonline.comoup.com By engineering the deoxysugar biosynthesis pathways, a wide range of novel glycosylated this compound derivatives can be produced, each with the potential for unique biological properties. oup.comoup.com

Through these advanced chemical, biological, and computational strategies, the scientific community can continue to explore the untapped potential of this compound, paving the way for the development of new and effective therapeutic agents.

Q & A

Q. What experimental methodologies are recommended for elucidating the mechanism of action of Dihydropicromycin in bacterial systems?

To investigate this compound's mechanism, combine in vitro assays (e.g., minimum inhibitory concentration [MIC] testing) with structural biology techniques like X-ray crystallography or cryo-EM to visualize drug-target interactions . Pair these with transcriptomic or proteomic profiling to identify downstream effects on bacterial pathways. For validation, use gene knockout models or competitive binding assays to confirm target specificity .

Q. How can researchers design robust dose-response studies to assess this compound’s efficacy while minimizing off-target effects?

Adopt a PICO framework: Define the Population (e.g., specific bacterial strains), Intervention (this compound concentration gradients), Comparison (positive/negative controls), and Outcome (e.g., growth inhibition metrics). Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values and assess statistical significance with ANOVA, ensuring replicates account for biological variability .

Q. What are the best practices for synthesizing and characterizing this compound in academic laboratories?

Follow validated synthetic protocols from peer-reviewed literature, emphasizing purity assessment via HPLC-MS and structural confirmation through NMR spectroscopy. Document reaction yields, stereochemical fidelity, and stability under storage conditions (e.g., temperature, pH). Cross-reference with pharmacopeial standards for reproducibility .

Q. Which in vitro models are most appropriate for preliminary toxicity screening of this compound?

Use immortalized cell lines (e.g., HEK293 or HepG2) for cytotoxicity assays (MTT/CCK-8) and primary cell cultures to mimic tissue-specific responses. Incorporate high-content screening (HCS) for subcellular toxicity markers (e.g., mitochondrial membrane potential). Compare results to established toxicity thresholds for lead optimization .

Q. How should researchers address batch-to-batch variability in this compound during preclinical studies?

Implement strict quality control (QC) protocols, including batch certification via spectroscopic and chromatographic profiling. Use statistical process control (SPC) charts to monitor variability and ensure consistency in biological assays. Report batch-specific data in supplementary materials to enhance reproducibility .

Advanced Research Questions

Q. What strategies can resolve contradictory data between in vitro potency and in vivo efficacy of this compound?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue penetration, and metabolic stability. Use murine infection models with biomarker-driven endpoints (e.g., bacterial load quantification via qPCR). Analyze discrepancies through mechanistic PK/PD integration, adjusting for host-pathogen interactions .

Q. How can machine learning optimize this compound’s lead compound derivatives for enhanced target selectivity?

Train models on structure-activity relationship (SAR) datasets using molecular descriptors (e.g., LogP, polar surface area) and target binding affinities. Apply generative adversarial networks (GANs) to propose novel scaffolds, validated by in silico docking (e.g., AutoDock Vina). Prioritize candidates with low predicted off-target binding using polypharmacology databases .

Q. What experimental designs mitigate resistance development against this compound in longitudinal studies?

Use serial passage assays under sub-inhibitory drug concentrations to simulate resistance evolution. Perform whole-genome sequencing (WGS) of resistant isolates to identify mutations. Combine with combinatorial therapy screens (e.g., this compound + β-lactams) to delay resistance. Apply population pharmacokinetic models to predict resistance thresholds .

Q. How can researchers validate this compound’s immunomodulatory effects without confounding innate immune responses?

Employ knockout animal models (e.g., TLR4⁻/⁻ mice) or neutralizing antibodies to isolate drug-specific effects. Use single-cell RNA sequencing (scRNA-seq) to map immune cell subsets and cytokine profiling (e.g., Luminex) for mechanistic insights. Include sham-treated controls and blinded analysis to reduce bias .

Q. What statistical approaches are optimal for analyzing high-throughput screening (HTS) data of this compound analogs?

Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Use principal component analysis (PCA) to cluster analogs by activity profiles. Integrate pathway enrichment tools (e.g., DAVID) to link hits to biological processes. Validate findings with orthogonal assays (e.g., SPR for binding kinetics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.